Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide
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Overview
Description
Potassium;1-bicyclo[410]heptanyl(trifluoro)boranuide is a chemical compound with the molecular formula C5H7BF3K It is a derivative of bicyclo[410]heptane, which is known for its unique bicyclic structure
Preparation Methods
The synthesis of Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum(II) or gold(I) . The reaction conditions often include the use of solvents like diethyl ether and reagents such as diiodomethane and a zinc-copper couple . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the bicyclic ring.
Ring-Opening Reactions: Due to the strain in the bicyclic ring, it can undergo ring-opening reactions under appropriate conditions, leading to the formation of linear or cyclic products.
Scientific Research Applications
Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicinal Chemistry: The compound’s derivatives may have potential therapeutic applications, although further research is needed to explore this area.
Mechanism of Action
The mechanism of action of Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide involves its interaction with molecular targets through its bicyclic structure and trifluoroboranuide group. The compound can coordinate with metal centers, facilitating various catalytic reactions. The release of ring strain during reactions provides a thermodynamic driving force, while the trifluoroboranuide group can participate in nucleophilic or electrophilic interactions .
Comparison with Similar Compounds
Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide can be compared with other similar compounds such as:
Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide: This compound has a different bicyclic structure but shares similar reactivity due to the trifluoroboranuide group.
Potassium trifluoro (3-oxabicyclo[4.1.0]heptan-6-yl)boranuide: This compound has an oxygen atom in the bicyclic ring, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of the trifluoroboranuide group, which together confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BF3.K/c9-8(10,11)7-4-2-1-3-6(7)5-7;/h6H,1-5H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODBOAKYODOMIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C12CCCCC1C2)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BF3K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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